(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid
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Description
The compound “(3S,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid” is a complex organic molecule. It contains a fluoren-9-ylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect hydroxy-groups .
Synthesis Analysis
The Fmoc group can be used in conjunction with a variety of acid- and base-labile protecting groups. It can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remain intact .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The Fmoc group is a significant component, and it’s used to protect hydroxy-groups during synthesis .Chemical Reactions Analysis
The Fmoc group can be removed by the action of triethylamine in dry pyridine solution, leaving other base-labile protecting groups intact . This property is crucial in peptide synthesis, where protecting groups need to be removed in a specific order.Physical and Chemical Properties Analysis
The compound is a solid at room temperature. It has a molecular weight of 434.49 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved resources.Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-22-12-13-28(14-20(22)23(29)30)25(32)33-15-21-18-10-6-4-8-16(18)17-9-5-7-11-19(17)21/h4-11,20-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t20-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYQQHIDFQPCST-RBBKRZOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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